molecular formula C10H13NO B2356336 2,2-dimethyl-3,4-dihydro-2H-benzo[e][1,3]oxazine CAS No. 14723-39-8

2,2-dimethyl-3,4-dihydro-2H-benzo[e][1,3]oxazine

Cat. No.: B2356336
CAS No.: 14723-39-8
M. Wt: 163.22
InChI Key: ODSJDKBZGLWYHU-UHFFFAOYSA-N
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Description

2,2-Dimethyl-1,4-dihydro-2H-benzo[1,3]oxazine is a heterocyclic compound with the molecular formula C10H13NO. It is part of the oxazine family, which is known for its diverse chemical properties and applications. This compound is characterized by a benzene ring fused to an oxazine ring, with two methyl groups attached to the second carbon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-3,4-dihydro-2H-benzo[e][1,3]oxazine typically involves a multi-step process. One common method is the reaction of aniline derivatives with formaldehyde and acetone under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the oxazine ring .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-1,4-dihydro-2H-benzo[1,3]oxazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxides, while substitution reactions can introduce various functional groups onto the benzene ring .

Scientific Research Applications

2,2-Dimethyl-1,4-dihydro-2H-benzo[1,3]oxazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.

    Industry: It is utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism by which 2,2-dimethyl-3,4-dihydro-2H-benzo[e][1,3]oxazine exerts its effects involves interactions with various molecular targets. For instance, it can bind to enzymes and inhibit their activity, leading to changes in cellular processes. The compound’s structure allows it to interact with specific pathways, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dihydro-2H-benzo[e][1,3]oxazine
  • 2,4-Dioxo-1,4-dihydro-2H-benzo[d][1,3]oxazine
  • 3-Hydroxy-4[3,4-dihydro-3-oxo-2H-1,4-benzoxazin-4-yl]

Uniqueness

Compared to similar compounds, 2,2-dimethyl-3,4-dihydro-2H-benzo[e][1,3]oxazine is unique due to the presence of two methyl groups on the second carbon atom. This structural feature influences its chemical reactivity and biological activity, making it distinct in its applications .

Properties

IUPAC Name

2,2-dimethyl-3,4-dihydro-1,3-benzoxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-10(2)11-7-8-5-3-4-6-9(8)12-10/h3-6,11H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODSJDKBZGLWYHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(NCC2=CC=CC=C2O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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